molecular formula C8H8S2Se B12563636 3,4-Dihydro-1,2,5-benzodithiaselenepine CAS No. 195209-94-0

3,4-Dihydro-1,2,5-benzodithiaselenepine

Cat. No.: B12563636
CAS No.: 195209-94-0
M. Wt: 247.3 g/mol
InChI Key: FVTISOSIYDFBQO-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,2,5-benzodithiaselenepine is a heterocyclic compound that contains sulfur and selenium atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,2,5-benzodithiaselenepine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction can be carried out under catalyst-free conditions, making it an environmentally friendly approach . The reaction conditions include:

    Reactants: Benzimidazolone derivatives, isocyanides, acetone

    Solvent: Acetone

    Temperature: Room temperature

    Catalyst: None required

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1,2,5-benzodithiaselenepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfides and selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and selenium atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and selenoxides

    Reduction: Sulfides and selenides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3,4-Dihydro-1,2,5-benzodithiaselenepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity and catalytic activity.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,2,5-benzodithiaselenepine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfur and selenium atoms in the compound can form bonds with metal ions, affecting the function of metalloproteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains sulfur and nitrogen atoms.

    3,4-Dihydroquinoxaline: Contains nitrogen atoms in the heterocyclic ring.

    1,5-Benzodiazepine: Contains nitrogen atoms and has a similar ring structure.

Uniqueness

3,4-Dihydro-1,2,5-benzodithiaselenepine is unique due to the presence of both sulfur and selenium atoms in its structure. This combination of elements imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.

Properties

CAS No.

195209-94-0

Molecular Formula

C8H8S2Se

Molecular Weight

247.3 g/mol

IUPAC Name

3,4-dihydro-1,2,5-benzodithiaselenepine

InChI

InChI=1S/C8H8S2Se/c1-2-4-8-7(3-1)10-9-5-6-11-8/h1-4H,5-6H2

InChI Key

FVTISOSIYDFBQO-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]C2=CC=CC=C2SS1

Origin of Product

United States

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